

# Application Notes and Protocols: Carotegrast Methyl for Inflammatory Bowel Disease

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## Compound of Interest

Compound Name: Carotegrast Methyl

Cat. No.: B1664470

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## Introduction

**Carotegrast methyl**, an oral small-molecule  $\alpha 4$ -integrin antagonist, is an emerging therapeutic agent for the treatment of moderately active ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).<sup>[1][2]</sup> It functions by inhibiting the interaction of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins on leukocytes with their corresponding endothelial ligands, VCAM-1 and MAdCAM-1, thereby impeding the migration of inflammatory cells into the gastrointestinal tissue.<sup>[1][3][4]</sup>

**Carotegrast methyl** has been approved in Japan for the induction of remission in patients with moderately active UC who have had an inadequate response to 5-aminosalicylic acid (5-ASA) therapy.

**Important Note on Combination Therapy:** A comprehensive review of the current scientific literature reveals a notable absence of published clinical trial data regarding the efficacy and safety of **carotegrast methyl** when used in combination with other IBD treatments, such as biologics (e.g., anti-TNF $\alpha$  agents, vedolizumab), immunomodulators (e.g., azathioprine), or Janus kinase (JAK) inhibitors. The following application notes and protocols are therefore based on the available data for **carotegrast methyl** as a monotherapy for the induction of remission.

## Data Presentation

The following tables summarize the quantitative data from a pivotal Phase 3 clinical trial and real-world observational studies on the efficacy and safety of **carotegrast methyl** in patients with moderately active ulcerative colitis.

Table 1: Efficacy of **Carotegrast Methyl** in a Phase 3 Randomized Controlled Trial (NCT03531892) at Week 8

Outcome Measure	Carotegrast Methyl (960 mg TID, n=102)	Placebo (n=101)	Odds Ratio (95% CI)	p-value
Clinical Response	45%	21%	3.30 (1.73–6.29)	0.00028
Clinical Remission	27%	11%	3.14 (1.42–6.96)	0.0049
Symptomatic Remission	30%	15%	2.45 (1.19–5.02)	0.015
Endoscopic Improvement	47%	24%	2.87 (1.54–5.35)	0.00084
Endoscopic Remission	29%	13%	2.75 (1.29–5.85)	0.0086

TID: three times a day; CI: Confidence Interval.

Table 2: Safety Profile of **Carotegrast Methyl** in a Phase 3 Randomized Controlled Trial (NCT03531892) over 24 Weeks

Adverse Event	Carotegrast Methyl (n=102)	Placebo (n=101)
Any Adverse Event	38%	39%
Most Common AE: Nasopharyngitis	10%	11%
Serious Adverse Events	1% (anal abscess, unrelated to study drug)	0%
Adverse Events Leading to Discontinuation	11.1% (in a real-world study)	N/A

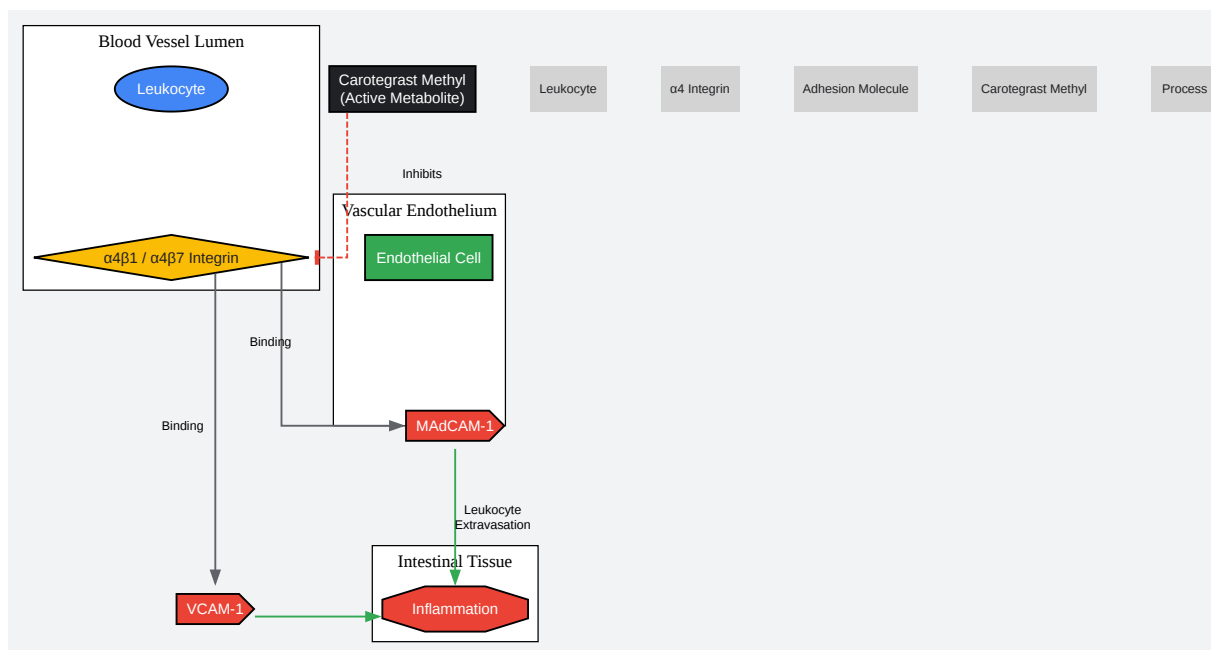
Data presented as the percentage of patients experiencing the event.

Table 3: Efficacy of **Carotegrast Methyl** in Real-World Studies

Study Type	Number of Patients	Key Efficacy Outcome(s)
Prospective Cohort Study	50	45% clinical remission at week 8; 52% clinical remission at week 24 (for those continuing treatment).
Multicenter Retrospective Cohort Study	62	48.4% clinical remission at time of discontinuation.
Single-Center Retrospective Study	14	64% endoscopic improvement; 57% endoscopic remission (median treatment duration 8 weeks).

## Signaling Pathway

The therapeutic effect of **carotegrast methyl** is achieved through the inhibition of leukocyte trafficking to the inflamed intestine. The diagram below illustrates this signaling pathway.



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Caption: Mechanism of action of **carotegrast methyl**.

## Experimental Protocols

The following is a detailed protocol based on the methodology of the Phase 3, multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT03531892) for **carotegrast**

**methyI** in patients with moderately active ulcerative colitis.

### 1. Study Objectives

- Primary Objective: To evaluate the efficacy of AJM300 (**carotegrast methyI**) compared to placebo in inducing a clinical response at Week 8.
- Secondary Objectives: To assess other efficacy endpoints including clinical remission, symptomatic remission, and endoscopic improvement/remission. To evaluate the safety and tolerability of AJM300.

### 2. Study Design

- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Phases:
  - Treatment Phase (8 weeks): Patients randomized to receive either AJM300 or placebo.
  - Extension Phase (up to 16 additional weeks): Patients who did not achieve endoscopic remission or cessation of rectal bleeding at Week 8 could continue their assigned treatment.
  - Open-Label Re-treatment Phase: For patients who relapsed after achieving remission with AJM300.

### 3. Patient Population

- Inclusion Criteria:
  - Age: 20-75 years.
  - Diagnosis: Established diagnosis of ulcerative colitis.
  - Disease Activity: Moderately active UC, defined by a Mayo Clinic Score of 6-10.
  - Endoscopic Evidence: Mayo endoscopic subscore of  $\geq 2$ .

- Rectal Bleeding: Rectal bleeding subscore of  $\geq 1$ .
- Prior Treatment: Inadequate response or intolerance to oral 5-aminosalicylic acid (mesalazine).
- Exclusion Criteria:
  - Severe UC or imminent need for surgery.
  - Use of corticosteroids, biologics, or immunomodulators within a specified washout period.
  - History of major surgery of the gastrointestinal tract.
  - Presence of an active infection.

#### 4. Treatment Regimen

- Investigational Drug: **Carotegrast methyl** (AJM300) 960 mg.
- Control: Matching placebo.
- Administration: Oral, three times daily, after meals.
- Duration: 8 weeks for the primary analysis, with a possible extension up to a total of 24 weeks.

#### 5. Randomization and Blinding

- Allocation Ratio: 1:1 (AJM300:Placebo).
- Method: Centralized dynamic allocation using a minimization method.
- Stratification Factors: Mayo Clinic score (6-7 vs. 8-10), prior use of corticosteroids/biologics/immunosuppressants (yes/no), duration of current induction therapy (<4 weeks vs.  $\geq 4$  weeks).
- Blinding: Quadruple-blinding (patient, investigator, site staff, sponsor).

#### 6. Efficacy and Safety Assessments

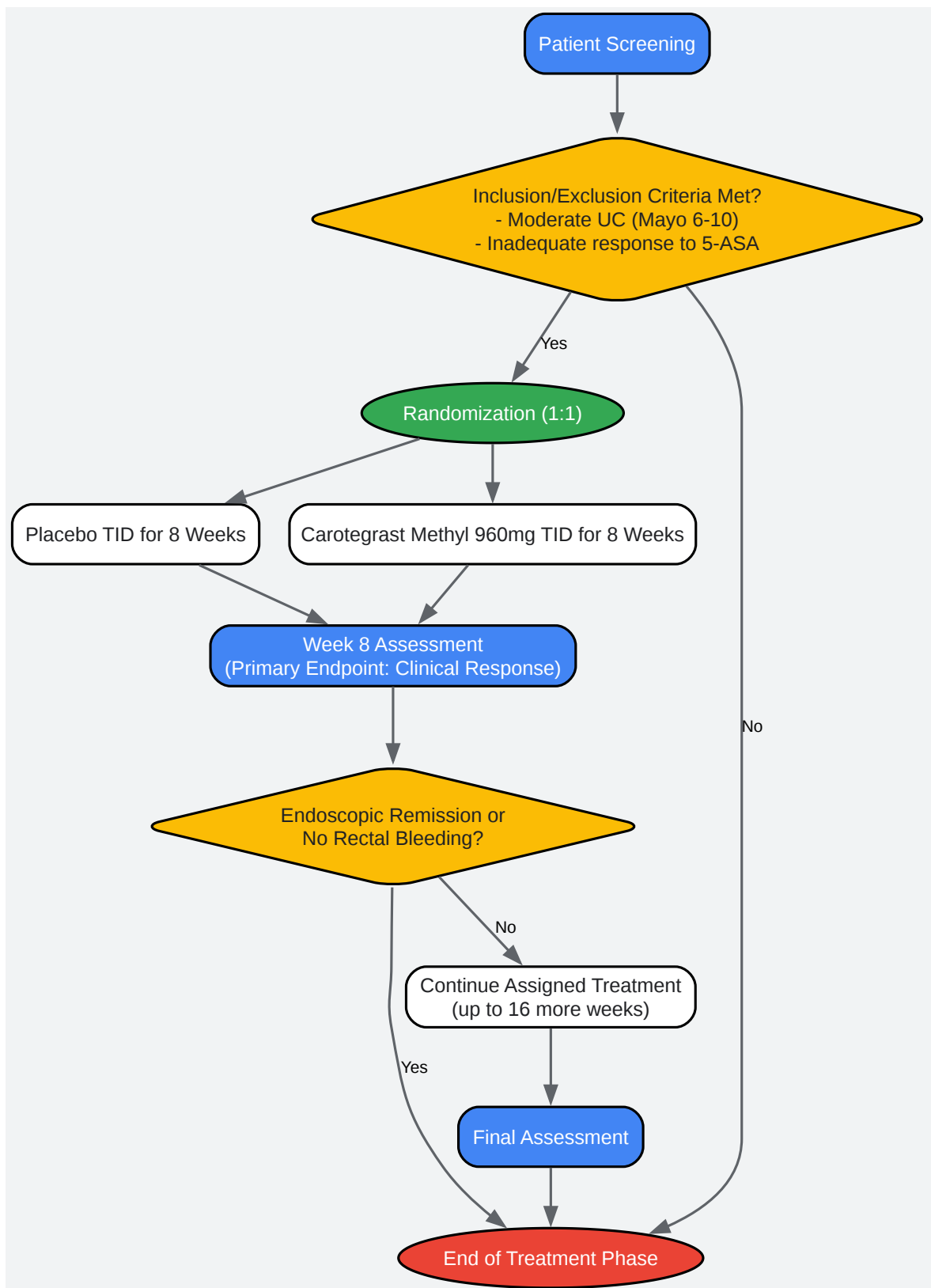
- Efficacy Assessments:
  - Mayo Clinic Score: Assessed at baseline, Week 8, and other specified time points. The score comprises four components: stool frequency, rectal bleeding, physician's global assessment, and endoscopic findings.
  - Endoscopy: Performed at baseline and Week 8.
- Primary Endpoint Definition:
  - Clinical Response at Week 8: Defined as a reduction in Mayo score of  $\geq 30\%$  and  $\geq 3$  points from baseline, with a decrease in the rectal bleeding subscore of  $\geq 1$  point or a rectal bleeding subscore of 0 or 1, and an endoscopic subscore of  $\leq 1$ .
- Safety Assessments:
  - Monitoring of adverse events (AEs) and serious adverse events (SAEs).
  - Vital signs.
  - 12-lead electrocardiograms (ECGs).
  - Laboratory tests (hematology, serum chemistry, urinalysis).

## 7. Statistical Analysis

- Analysis Set: Full Analysis Set (FAS), including all randomized patients who received at least one dose of the study drug.
- Primary Endpoint Analysis: The proportion of patients with a clinical response at Week 8 was compared between the AJM300 and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.
- Secondary Endpoint Analysis: Proportions for binary endpoints were compared using the chi-squared test. Continuous variables were analyzed using appropriate parametric or non-parametric tests.

## Experimental Workflow Diagram

The following diagram outlines the workflow of the Phase 3 clinical trial for **carotegrast methyl**.



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Caption: Workflow of the Phase 3 clinical trial of **carotegrast methyl**.

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